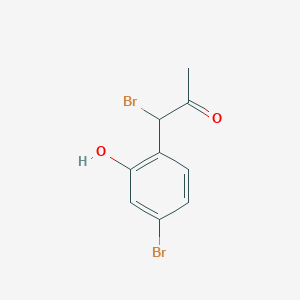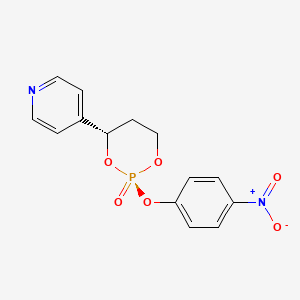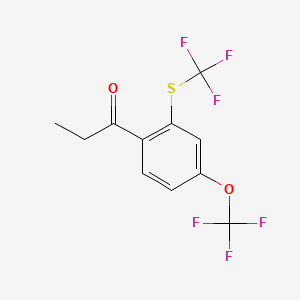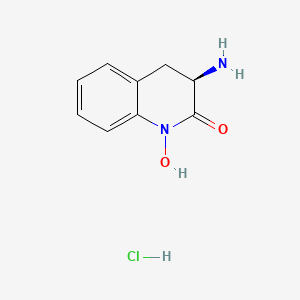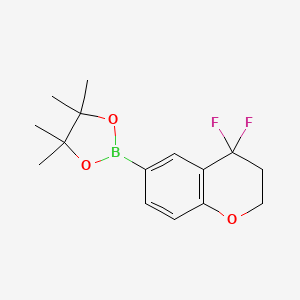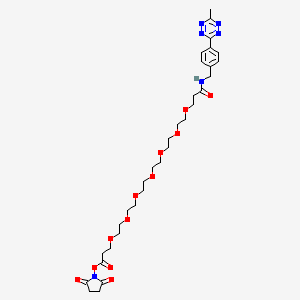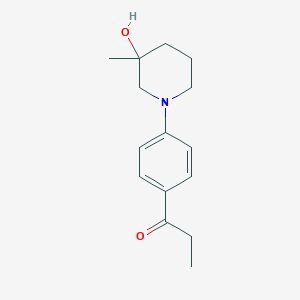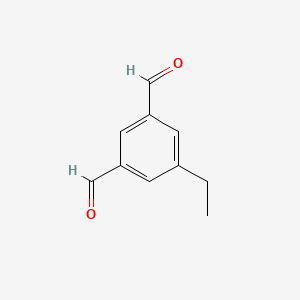
5-Ethylisophthalaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethylisophthalaldehyde is an organic compound with the molecular formula C10H10O2 It is a derivative of isophthalaldehyde, characterized by the presence of an ethyl group at the 5-position of the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylisophthalaldehyde can be achieved through several methods. One common approach involves the Sommelet reaction, where α,α’-diamino-ortho-xylene is reacted with an oxidizing agent to form the desired aldehyde . Another method involves the oxidation of 5-ethyl-1,3-benzenedimethanol using pyridinium chlorochromate in dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: 5-Ethylisophthalaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The ethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: 5-Ethylisophthalic acid.
Reduction: 5-Ethylisophthalyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
5-Ethylisophthalaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of pharmaceutical agents.
作用機序
The mechanism of action of 5-Ethylisophthalaldehyde involves its ability to form Schiff bases with amines, leading to the formation of imines. These imines can further react to form various products depending on the reaction conditions. The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the aldehyde group and the stability of the formed intermediates .
類似化合物との比較
Isophthalaldehyde: Similar structure but lacks the ethyl group.
Phthalaldehyde: Another isomer with aldehyde groups at different positions.
Terephthalaldehyde: An isomer with aldehyde groups at the para positions.
Uniqueness: 5-Ethylisophthalaldehyde is unique due to the presence of the ethyl group, which can influence its reactivity and the types of reactions it undergoes. This structural difference can lead to variations in the physical and chemical properties compared to its isomers .
特性
分子式 |
C10H10O2 |
|---|---|
分子量 |
162.18 g/mol |
IUPAC名 |
5-ethylbenzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C10H10O2/c1-2-8-3-9(6-11)5-10(4-8)7-12/h3-7H,2H2,1H3 |
InChIキー |
LNHAIXPLVNAAFN-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=CC(=C1)C=O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




